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Compound of Interest

Compound Name: (2R)-2-Ethynylazetidine

Cat. No.: B15204341 Get Quote

(2R)-2-Ethynylazetidine is a compact, synthetically accessible chemical probe that holds

significant promise for the investigation of biological systems. Its key features—a strained four-

membered azetidine ring and a terminal alkyne—make it a valuable tool for bioorthogonal

labeling and proteomics studies. The strained ring system can enhance reactivity, while the

terminal alkyne allows for highly specific covalent modification of target molecules via copper-

catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry."

This document provides detailed application notes and protocols for the use of (2R)-2-
ethynylazetidine in chemical biology research, catering to researchers, scientists, and

professionals in drug development.

Applications in Chemical Biology
The unique structural characteristics of (2R)-2-ethynylazetidine lend themselves to a variety of

applications, primarily centered around its ability to act as a bioorthogonal reporter.

Protein Labeling and Identification: (2R)-2-ethynylazetidine can be utilized to label proteins

of interest, either in vitro or in living cells. Once incorporated, the ethynyl group serves as a

handle for the attachment of reporter tags such as fluorophores, biotin, or mass tags via click

chemistry. This enables the visualization, isolation, and identification of target proteins.

Activity-Based Protein Profiling (ABPP): In ABPP, (2R)-2-ethynylazetidine can be

incorporated into covalent inhibitors designed to target specific enzyme classes. The alkyne
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tag then allows for the enrichment and identification of the targeted enzymes from complex

biological samples, providing insights into their activity and function.

Metabolic Labeling: While less common for this specific probe, azetidine-containing

molecules can sometimes be recognized by cellular machinery and incorporated into

metabolic pathways, allowing for the labeling of specific classes of biomolecules.

Fragment-Based Drug Discovery: The small, rigid scaffold of (2R)-2-ethynylazetidine
makes it an attractive fragment for screening against protein targets. Hits can be further

elaborated using the ethynyl group as a point for diversification.

Quantitative Data Summary
Due to the nascent stage of research specifically employing (2R)-2-ethynylazetidine,

extensive quantitative data sets are not yet available in the public domain. However, based on

analogous small molecule alkyne probes, the following table outlines the expected

performance characteristics.

Parameter Typical Value/Range Notes

Molecular Weight 81.12 g/mol
Small size minimizes potential

steric hindrance.

Second-order rate constant

(k₂) for CuAAC
10⁴ - 10⁵ M⁻¹s⁻¹

Copper-Catalyzed Azide-

Alkyne Cycloaddition.

Second-order rate constant

(k₂) for SPAAC
10⁻³ - 10⁻¹ M⁻¹s⁻¹

Strain-Promoted Azide-Alkyne

Cycloaddition (with

cyclooctynes).

Cell Permeability Predicted to be high
Based on its small size and

lipophilicity.

Cytotoxicity
Expected to be low at working

concentrations

Dependent on the specific cell

line and experimental

conditions.
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The following are representative protocols for the use of (2R)-2-ethynylazetidine in common

chemical biology workflows. Note: These are generalized protocols and should be optimized for

specific experimental systems.

Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein containing a reactive residue (e.g., a

cysteine or a specifically engineered residue) with (2R)-2-ethynylazetidine, followed by

fluorescent tagging via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

Purified protein of interest in a suitable buffer (e.g., PBS or Tris, pH 7.4)

(2R)-2-ethynylazetidine

Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

Desalting column (e.g., PD-10)

SDS-PAGE analysis reagents

Procedure:

Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in a

compatible buffer.

Labeling Reaction:

To the protein solution, add (2R)-2-ethynylazetidine to a final concentration of 10-100 µM.

Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The optimal

time and concentration should be determined empirically.
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Removal of Excess Probe: Remove unreacted (2R)-2-ethynylazetidine using a desalting

column equilibrated with the reaction buffer.

Click Chemistry Reaction (CuAAC):

Prepare fresh stock solutions of CuSO₄ (50 mM in water), THPTA (50 mM in water), and

sodium ascorbate (100 mM in water).

To the labeled protein, add the azide-fluorophore to a final concentration of 25-50 µM.

Add THPTA to a final concentration of 1 mM.

Add CuSO₄ to a final concentration of 0.1 mM.

Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of Labeled Protein: Remove excess click chemistry reagents and unreacted

fluorophore using a desalting column.

Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence

scanning to confirm successful labeling. Protein concentration can be determined using a

standard protein assay.

Protocol 2: Labeling of Proteins in Cell Lysate
This protocol outlines the labeling of proteins in a complex mixture, such as a cell lysate, where

a subset of proteins is expected to react with (2R)-2-ethynylazetidine.

Materials:

Cells of interest

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

(2R)-2-ethynylazetidine

Biotin-azide
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Click chemistry reagents (as in Protocol 1)

Streptavidin-agarose beads

Wash buffers

Elution buffer

Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the

protein concentration of the lysate.

Lysate Labeling:

To the cell lysate (1-5 mg/mL total protein), add (2R)-2-ethynylazetidine to a final

concentration of 1-10 µM.

Incubate for 1 hour at room temperature.

Click Reaction for Biotinylation:

Add biotin-azide to a final concentration of 20 µM.

Add THPTA to a final concentration of 1 mM.

Add CuSO₄ to a final concentration of 0.1 mM.

Add sodium ascorbate to a final concentration of 1 mM.

Incubate for 1 hour at room temperature.

Enrichment of Labeled Proteins:

Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with gentle

rotation to capture biotinylated proteins.
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Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Elution and Analysis:

Elute the captured proteins from the beads using an appropriate elution buffer (e.g., boiling

in SDS-PAGE sample buffer).

Analyze the enriched proteins by SDS-PAGE and Western blotting with an antibody

against a protein of interest, or proceed with on-bead digestion for mass spectrometry-

based proteomic identification.

Visualizations
The following diagrams illustrate the key workflows and concepts described in these application

notes.
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Caption: In Vitro Protein Labeling and Tagging Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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